1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a tosylpiperidinyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the following steps:
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Formation of the Tosylpiperidine Intermediate:
- Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperidine.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and reaction time (2-4 hours).
-
Alkylation of the Tosylpiperidine:
- The 1-tosylpiperidine is then alkylated with an appropriate alkyl halide (e.g., 2-bromoethylamine) to introduce the ethylamine side chain.
- Reaction conditions: Solvent (e.g., acetonitrile), temperature (50-70°C), and reaction time (6-8 hours).
-
Coupling with 4-Chlorophenyl Isocyanate:
- The alkylated tosylpiperidine is reacted with 4-chlorophenyl isocyanate to form the final product, this compound.
- Reaction conditions: Solvent (e.g., tetrahydrofuran), temperature (25-50°C), and reaction time (12-24 hours).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); solvent (e.g., water, acetone), temperature (0-50°C).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄); solvent (e.g., ether, tetrahydrofuran), temperature (0-25°C).
Substitution: Amines, thiols; solvent (e.g., ethanol, methanol), temperature (25-100°C).
Major Products Formed:
- Oxidized derivatives (e.g., sulfoxides, sulfones)
- Reduced derivatives (e.g., amines, alcohols)
- Substituted derivatives (e.g., amides, thioethers)
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-(1-piperidinyl)ethyl)urea: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Contains a methyl group instead of a chlorine atom, which may influence its physicochemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-5-11-20(12-6-16)29(27,28)25-15-3-2-4-19(25)13-14-23-21(26)24-18-9-7-17(22)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYMZFWIOYIHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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